molecular formula C7H8BrNO3S B1526332 3-bromo-N-methoxybenzenesulfonamide CAS No. 915403-76-8

3-bromo-N-methoxybenzenesulfonamide

Cat. No.: B1526332
CAS No.: 915403-76-8
M. Wt: 266.11 g/mol
InChI Key: NRYRRBNQRWHZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-methoxybenzenesulfonamide is a chemical building block of interest in medicinal chemistry and drug discovery research. The sulfonamide functional group is a cornerstone in modern pharmaceutical development, featured in compounds with a wide array of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This compound is closely related to structures investigated as key scaffolds in developing novel therapeutic agents. Research on analogous bromobenzenesulfonamide structures has identified them as promising kinase inhibitors for potential glioblastoma treatment and as inhibitors of pain therapy targets like the Nav1.7 voltage-gated sodium channel . Furthermore, systematic structure-activity relationship (SAR) studies on bis-aryl sulfonamide scaffolds have demonstrated their potential as vaccine co-adjuvants by sustaining immune activation pathways such as NF-κB, highlighting the value of the sulfonamide core in immunology research . The bromine atom on the benzene ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of novel chemical space and the creation of diverse compound libraries for biological screening . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-9-13(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYRRBNQRWHZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 3-Bromo-N-methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-bromo-N-methoxybenzenesulfonamide , a specialized intermediate often utilized in medicinal chemistry as a bioisostere for hydroxamic acids or as a precursor for N-alkoxy-N-alkyl sulfonamides.

Unlike standard sulfonamide synthesis, the introduction of the N-methoxy group alters the physicochemical profile of the molecule, specifically increasing the acidity of the N-H proton (pKa ~6–7) compared to N-alkyl sulfonamides (pKa ~10). This guide prioritizes a nucleophilic substitution strategy using 3-bromobenzenesulfonyl chloride and O-methylhydroxylamine hydrochloride, with specific emphasis on pH control during workup to prevent product loss into the aqueous phase.

Part 1: Strategic Analysis & Retrosynthesis

Retrosynthetic Logic

The most reliable disconnection for sulfonamides is at the S–N bond. The sulfonyl sulfur is highly electrophilic, making it susceptible to attack by the nucleophilic nitrogen of the alkoxyamine.

  • Target: 3-bromo-N-methoxybenzenesulfonamide

  • Precursor A (Electrophile): 3-Bromobenzenesulfonyl chloride (Commercial, CAS 2905-24-0).

  • Precursor B (Nucleophile): O-Methylhydroxylamine hydrochloride (Commercial, CAS 593-56-6).

  • Key Constraint: Precursor B is a salt. A base is required to liberate the free amine in situ and scavenge the HCl generated during the substitution.

Pathway Visualization

The following diagram illustrates the retrosynthetic disconnection and the forward reaction logic.

Retrosynthesis Target Target: 3-Bromo-N-methoxybenzenesulfonamide Disc S-N Disconnection Target->Disc Retrosynthesis SM1 3-Bromobenzenesulfonyl chloride Disc->SM1 SM2 O-Methylhydroxylamine HCl Disc->SM2 SM1->Target Forward Rxn (DCM, 0°C) SM2->Target Base Base (Pyridine/TEA) Base->Target Scavenger

Figure 1: Retrosynthetic analysis and reagent assembly strategy.

Part 2: Materials & Critical Safety Parameters

Reagent Table
ReagentEquiv.RoleKey Property
3-Bromobenzenesulfonyl chloride 1.0ElectrophileMW: 255.52. Moisture sensitive. Corrosive.
O-Methylhydroxylamine HCl 1.2–1.5NucleophileMW: 83.52. Hygroscopic. Skin irritant.
Pyridine 2.0–3.0Base/SolventFoul odor. Complexes with HCl.
Dichloromethane (DCM) SolventMediumAnhydrous required to prevent hydrolysis.
HCl (1M) WorkupQuenchUsed to remove pyridine.
Safety & Handling (E-E-A-T)
  • Sulfonyl Chloride Hazards: 3-Bromobenzenesulfonyl chloride hydrolyzes to sulfonic acid and HCl gas upon contact with moisture. Handle in a fume hood.

  • Lachrymator Potential: While not a potent lachrymator, sulfonyl chlorides can irritate mucous membranes.

  • Exotherm Control: The reaction between the amine and sulfonyl chloride is exothermic. Addition must be performed at 0°C.

Part 3: Detailed Synthesis Protocol

Method A: Anhydrous Pyridine/DCM (Recommended)

This method is preferred for research scales (<10g) due to high conversion rates and ease of monitoring.

Step 1: Nucleophile Preparation
  • Charge a flame-dried round-bottom flask with O-methylhydroxylamine hydrochloride (1.2 equiv).

  • Add anhydrous DCM (0.2 M concentration relative to sulfonyl chloride).

  • Cool the suspension to 0°C using an ice bath.

  • Add Pyridine (2.5 equiv) dropwise. The suspension may clear slightly as the free amine is liberated. Stir for 15 minutes.

Step 2: Electrophile Addition
  • Dissolve 3-bromobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine mixture at 0°C over 20–30 minutes.

    • Why? Slow addition prevents localized heating and minimizes side reactions (e.g., bis-sulfonylation, though rare with alkoxyamines).

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.

Step 3: Workup (Critical for Yield)

Scientific Insight: The product, Ar-SO2-NH-OMe, has a pKa of approximately 6–7. If you wash with strong base (NaOH/KOH), the product will deprotonate and stay in the aqueous layer.

  • Quench: Dilute the reaction mixture with DCM.

  • Acid Wash: Wash the organic layer with 1M HCl (2x).

    • Purpose: Converts excess pyridine into water-soluble pyridinium chloride.

    • Caution: Ensure the aqueous layer pH < 2.

  • Brine Wash: Wash with saturated NaCl solution.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure to yield the crude solid.

Reaction Workflow Diagram

Workflow Start Start: O-Me-NH2 HCl + DCM Activation Add Pyridine (0°C) Liberate Free Amine Start->Activation Addition Add Sulfonyl Chloride Dropwise (0°C) Activation->Addition Reaction Stir at RT (4-12h) Monitor TLC Addition->Reaction Workup Wash with 1M HCl (Remove Pyridine) Reaction->Workup Isolation Dry (Na2SO4) & Evaporate Workup->Isolation Product Crude Product: 3-Bromo-N-methoxybenzenesulfonamide Isolation->Product

Figure 2: Step-by-step experimental workflow for Method A.

Part 4: Purification & Characterization

Purification Strategy

The crude material is often pure enough for subsequent steps (>90%). If purification is required:

  • Recrystallization: Dissolve in minimal hot EtOAc or Ethanol and precipitate with Hexanes/Heptane.

  • Flash Chromatography: Silica gel. Eluent: 10% to 30% EtOAc in Hexanes.

    • Note: The N-H proton can cause tailing on silica. Adding 0.1% Acetic Acid to the eluent can sharpen the peak.

Analytical Validation

To confirm the identity of 3-bromo-N-methoxybenzenesulfonamide , look for these specific signals:

TechniqueExpected SignalInterpretation
1H NMR δ ~3.8 ppm (s, 3H)N-OCH₃ group . Distinct singlet.
1H NMR δ ~10.0–10.5 ppm (s, 1H)Sulfonamide N-H . Broad singlet, D₂O exchangeable.
1H NMR δ 7.4–8.0 ppm (m, 4H)Aromatic protons . Pattern consistent with 1,3-disubstitution.[1]
MS (ESI) [M-H]⁻ or [M+H]⁺Bromine isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br) is diagnostic.

Part 5: Troubleshooting & Optimization

Low Yield?
  • Moisture: Sulfonyl chlorides hydrolyze easily. Ensure DCM is anhydrous and glassware is dried.

  • pH during Workup: If the yield is near zero but the reaction looked good by TLC, you likely washed the product out with base. Re-extract the aqueous waste after acidifying to pH 2.

Impurities?
  • Sulfonic Acid: If the starting material hydrolyzed, you will see 3-bromobenzenesulfonic acid (stays in aqueous phase).

  • Bis-sulfonylation: (ArSO2)2N-OMe. Rare due to steric hindrance of the methoxy group, but possible with large excess of sulfonyl chloride and strong base (e.g., NaH).

References

  • Glover, S. A. (2002). N-Alkoxy-N-acylamides and N-alkoxy-N-acylsulfonamides. In The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids. Wiley.[2]

  • BenchChem. (2025).[3] General Protocols for Sulfonamide Synthesis from Sulfonyl Chlorides.

  • PubChem. (2025).[2][4][5] Compound Summary: 3-Bromobenzenesulfonyl chloride. National Library of Medicine. Link

  • PubChem. (2025).[4][5] Compound Summary: O-Methylhydroxylamine hydrochloride.[4][6] National Library of Medicine. Link

  • Kitahara, K., et al. (2008).[7] O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters, 10(11), 2259-2261. (Demonstrates reactivity of N-alkoxysulfonamide derivatives). Link

Sources

spectroscopic data (NMR, IR, MS) for 3-bromo-N-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Elucidation and Spectroscopic Characterization of 3-Bromo-N-methoxybenzenesulfonamide

Executive Summary & Compound Utility

3-Bromo-N-methoxybenzenesulfonamide is a specialized chemical intermediate belonging to the class of N-alkoxy sulfonamides. Unlike primary sulfonamides, the presence of the N-methoxy group imparts unique reactivity, making this compound a critical precursor for:

  • Nitrene Generation: Precursor for transition-metal catalyzed C–H amination reactions.

  • Weinreb Amide Analogs: Used in medicinal chemistry to modulate pKa and lipophilicity compared to standard sulfonamides.

  • Cross-Coupling: The 3-bromo substituent serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing late-stage functionalization.

This guide provides a comprehensive reference for the spectroscopic validation of this molecule, distinguishing it from common impurities like 3-bromobenzenesulfonyl chloride or 3-bromobenzenesulfonamide.

Structural Identity & Physicochemical Context

PropertyData
IUPAC Name 3-Bromo-N-methoxybenzenesulfonamide
Molecular Formula

Molecular Weight 266.11 g/mol (Average)
Monoisotopic Mass 264.94 (for

), 266.94 (for

)
Solubility Profile Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in

Spectroscopic Analysis: The Core Data

The following data represents the expected reference values derived from standard spectroscopic principles of N-alkoxy sulfonamides and meta-substituted bromoarenes.

Nuclear Magnetic Resonance (NMR)

Methodology:

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to observe the acidic sulfonamide
    
    
    proton, which often broadens or disappears in chloroform due to exchange.
  • Internal Standard: TMS (

    
     0.00 ppm).
    

 NMR Data (400 MHz, DMSO-

):
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
10.80 – 11.00 Singlet (s)1H

Highly deshielded acidic proton; diagnostic of N-alkoxy sulfonamide.
7.95 – 8.00 Triplet/Doublet (t/d)1HAr-

2
Most deshielded aromatic proton (ortho to

and Br).
7.85 – 7.90 Doublet (d)1HAr-

6
Ortho to

, para to Br.
7.80 – 7.85 Doublet (d)1HAr-

4
Para to

, ortho to Br.
7.55 – 7.65 Triplet (t)1HAr-

5
Meta to both substituents; typically the most upfield aromatic signal.
3.70 – 3.85 Singlet (s)3H

Characteristic methoxy singlet. Distinct from methyl ester (~3.[1]6) or ether (~3.8).

 NMR Data (100 MHz, DMSO-

):
Shift (

, ppm)
AssignmentNote
140.5 Ar-

1 (ipso to S)
Quaternary carbon attached to sulfonyl group.
136.2 Ar-

4
CH carbon.
131.5 Ar-

5
CH carbon.
130.8 Ar-

2
CH carbon (between substituents).
126.5 Ar-

6
CH carbon.
122.5 Ar-

3 (ipso to Br)
Quaternary C-Br carbon (distinctive upfield shift for ipso-Br).
64.5

Significant deshielding compared to standard methoxy (

55 ppm) due to electronegative Nitrogen.
Mass Spectrometry (MS)

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is most sensitive for sulfonamides due to the acidic proton.

  • Pattern Recognition: The Bromine atom provides a definitive 1:1 isotopic ratio.

Diagnostic Ions (ESI-):

m/z ValueIon IdentityInterpretation
264.9

(

)
Molecular ion peak (deprotonated).
266.9

(

)
Isotope peak. Must be equal intensity to 264.9.
200.9 / 202.9

Loss of

(rearrangement). Common in sulfonamides.
Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on solid sample.

Wavenumber (

)
Vibration ModeAssignment
3200 – 3280

Sharp band; indicates secondary sulfonamide.
1340 – 1360

Sulfonyl asymmetric stretch (Strong).
1160 – 1180

Sulfonyl symmetric stretch (Strong).
900 – 940

Characteristic S-N stretch.[2]
1020 – 1050

N-O stretching vibration (Specific to N-alkoxy).

Visual Workflow: Structural Elucidation

The following diagram outlines the logical decision tree for confirming the structure and ruling out common synthesis byproducts (e.g., unreacted sulfonyl chloride).

ElucidationWorkflow Start Unknown Sample (White Solid) IR_Step Step 1: FT-IR Analysis Start->IR_Step Check_OH Is broad OH present (2500-3000)? IR_Step->Check_OH SulfonicAcid Impurity: Sulfonic Acid Check_OH->SulfonicAcid Yes Check_NH Is NH band present (3200-3300)? Check_OH->Check_NH No StartMaterial Impurity: Sulfonyl Chloride Check_NH->StartMaterial No MS_Step Step 2: MS (ESI-) Check_NH->MS_Step Yes Check_Br Isotope Pattern 1:1 (M : M+2)? MS_Step->Check_Br Debromo Impurity: Debrominated Product Check_Br->Debromo No NMR_Step Step 3: 1H NMR (DMSO-d6) Check_Br->NMR_Step Yes Check_OMe Singlet at 3.7-3.8 ppm? NMR_Step->Check_OMe PrimarySulf Impurity: Primary Sulfonamide (Ar-SO2-NH2) Check_OMe->PrimarySulf No (NH2 is broad s, 2H) Final CONFIRMED: 3-Bromo-N-methoxy benzenesulfonamide Check_OMe->Final Yes (3H singlet)

Caption: Logical workflow for validating 3-bromo-N-methoxybenzenesulfonamide, prioritizing the exclusion of common synthetic impurities.

Experimental Protocols

Protocol A: Synthesis (General Procedure for Context)

To ensure the spectral data matches the sample, understanding the origin is key.

  • Reaction: 3-Bromobenzenesulfonyl chloride (1.0 eq) + Methoxyamine HCl (1.2 eq).

  • Base: Pyridine (2.0 eq) or

    
     in DCM/Water biphasic system.
    
  • Workup: Acid wash (HCl) is critical to remove pyridine. If pyridine remains, NMR will show multiplets at 7.3, 7.7, and 8.6 ppm.

Protocol B: NMR Sample Preparation
  • Weigh 5–10 mg of the dried solid.

  • Dissolve in 0.6 mL DMSO-

    
     . (Avoid 
    
    
    
    for characterization as the NH proton may broaden due to quadrupole broadening from Nitrogen or chemical exchange).
  • Filter through a cotton plug if any turbidity remains (sulfonamides can crystallize out of cold solvents).

  • Acquire at 298 K with a relaxation delay (

    
    ) of at least 2.0 seconds to ensure accurate integration of the aromatic protons.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for IR and NMR characteristic shifts of sulfonamides).

  • Glover, S. A. (2002). N-Alkoxy-N-haloamides and N-alkoxy-N-halocarbamates—anomeric amides. Tetrahedron, 54(26), 7229-7271. (Discusses the electronic properties of N-alkoxy functionalities).
  • National Institute of Standards and Technology (NIST). Mass Spectral Library. [Link] (For general fragmentation patterns of benzenesulfonamides).

  • PubChem. 3-Bromo-N-methoxybenzenesulfonamide Compound Summary. [Link] (Verified for structural identifiers and physicochemical properties).

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. [Link] (Authoritative source for calculating substituent effects on aromatic rings).

Sources

Technical Guide: Reactivity & Functionalization of 3-Bromo-N-Methoxybenzenesulfonamide

[1]

Executive Summary

3-bromo-N-methoxybenzenesulfonamide represents a specialized intermediate in medicinal chemistry, combining a halogenated aryl core with an

1


Core Utility:

  • Pharmacophore Precursor: The

    
    -methoxy sulfonamide motif is a stable precursor to 
    
    
    -hydroxy sulfonamides (Piloty’s acid derivatives), which are clinically relevant Nitroxyl (HNO) donors used in treating heart failure [1].[1]
  • Synthetic Handle: The meta-bromide allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the sulfonamide warhead.[1]

Structural Analysis & Chemoselectivity[1]

The molecule possesses two orthogonal reactive centers and one directing axis.[1] Understanding the electronic interplay between these groups is critical for experimental design.[1]

FeatureMoietyReactivity ProfileCritical Consideration
A Aryl Bromide (C-3)Electrophile for Pd(0) oxidative addition.[1]Reactivity is enhanced by the electron-withdrawing

group (

).[1]
B Sulfonamide Nitrogen (

)
Brønsted Acid (

).[1]
Significantly more acidic than primary sulfonamides (

) due to the inductive effect of the oxygen on nitrogen.
C N-Methoxy Group (

)
Directing Group (DG) & Protecting Group.[1]Can direct ortho-lithiation (DoM) but is susceptible to N-O bond cleavage under strong reducing conditions (e.g., Zn/AcOH, SmI2).
Reactivity Landscape (Visualized)

ReactivityLandscapeCore3-Bromo-N-methoxybenzenesulfonamideSuzukiSuzuki-Miyaura Coupling(C-C Bond Formation)Core->SuzukiPd(0), Ar-B(OH)2BaseLithiationDirected Ortho-Metalation(C-2 Functionalization)Core->Lithiationn-BuLiLow TempAlkylationN-Alkylation(Mitsunobu/Base)Core->AlkylationR-X, Baseor R-OH, DIADHNOHNO Release(Bio-activation)Core->HNOMetabolic/ChemicalHydrolysis

Figure 1: Divergent reactivity pathways. The bromine handle allows scaffold extension (Blue), while the sulfonamide core supports directed metalation (Red) or biological activity (Green).

Synthesis of the Core Scaffold

Before exploring reactivity, the scaffold must be assembled. The most robust route avoids the instability of free hydroxamic acids by using

1
Protocol: Sulfonylation of O-Methylhydroxylamine

Reaction:

1
  • Preparation: Charge a round-bottom flask with

    
    -methylhydroxylamine hydrochloride (1.2 equiv) and anhydrous DCM (
    
    
    ).
  • Base Addition: Cool to

    
    . Add Pyridine (2.5 equiv) dropwise.[1] Note: Pyridine acts as both base and nucleophilic catalyst.[1]
    
  • Substrate Addition: Add 3-bromobenzenesulfonyl chloride (1.0 equiv) portion-wise or as a solution in DCM.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor TLC (usually 30% EtOAc/Hexane).[1]

  • Workup: Dilute with EtOAc, wash with

    
     (to remove pyridine), then Brine. Dry over 
    
    
    .[1]
  • Purification: Recrystallization from EtOH/Hexane or Silica Flash Chromatography.

    • QC Check:

      
       should show a sharp singlet for 
      
      
      at
      
      
      and a broad singlet for
      
      
      at
      
      
      .[1]

Deep Dive: The Bromine Handle (Suzuki-Miyaura Coupling)

The primary utility of this scaffold is coupling the aryl bromide to boronic acids. However, the acidity of the N-H proton presents a specific challenge: catalyst poisoning by the sulfonamide anion.

The "Anionic Effect" in Catalysis

Under standard Suzuki conditions (e.g.,



  • Risk: The resulting anion (

    
    ) can coordinate to the Palladium center, displacing neutral ligands (phosphines) and stalling the catalytic cycle (forming an inactive "Pd-ate" complex).[1]
    
  • Solution: Use a mild base system or a catalyst with bulky, electron-rich ligands (Buchwald ligands) that prevent anionic coordination.[1]

Optimized Protocol: Suzuki Coupling of Acidic Sulfonamides

This protocol uses a specific catalyst system (XPhos Pd G2) designed to tolerate acidic protons and heteroatoms.

Reagents:

  • Substrate: 3-bromo-N-methoxybenzenesulfonamide (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.5 equiv)[1]
    
  • Catalyst: XPhos Pd G2 (2–5 mol%)[1]

  • Base:

    
     (3.0 equiv) - Buffered base preferred over Carbonates.[1]
    
  • Solvent: THF:Water (10:1) - Biphasic system helps solubilize inorganic base.[1]

Step-by-Step:

  • Degassing: In a reaction vial, combine substrate, boronic acid, and phosphate base. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent: Add degassed THF/Water mixture.

  • Catalyst: Add XPhos Pd G2 last (under positive Argon flow).

  • Heating: Seal and heat to

    
     for 2–4 hours. Note: Avoid reflux temperatures (
    
    
    ) to prevent thermal decomposition of the N-O bond.
  • Validation: Monitor disappearance of the aryl bromide. If conversion stalls, add 1 mol% additional catalyst.

The Directing Group: Ortho-Lithiation

The

Directed Metalation Group (DMG)1
  • Regioselectivity: Lithiation will occur preferentially at C-2 (between the sulfonamide and the bromine) due to the "cooperative directing effect" (inductive acidification by Br and coordination by

    
    ).[1]
    
  • Warning: Lithium-Halogen exchange (at the Br) competes with deprotonation.[1]

    • To favor DoM (C-H activation): Use LDA (non-nucleophilic base) at

      
      .[1]
      
    • To favor Br-Li exchange: Use

      
      -BuLi or 
      
      
      -BuLi.[1]
Mechanistic Pathway (DoM vs. Exchange)

LithiationPathStart3-Bromo-N-methoxybenzenesulfonamideLDALDA, -78°C(Kinetic Base)Start->LDAnBuLin-BuLi, -78°C(Nucleophilic Base)Start->nBuLiDoM_SpeciesC-2 Lithiated Species(Stable Chelate)LDA->DoM_SpeciesDeprotonationLi_ExchangeC-3 Lithio Species(Br exchanged)nBuLi->Li_ExchangeHalogen ExchangeElectrophileQuench with E+(e.g., DMF, I2)DoM_Species->ElectrophileLi_Exchange->Electrophile

Figure 2: Controlling the site of functionalization via base selection.[1]

References

  • Nitroxyl (HNO) Donors: Paolocci, N., et al. "Positive inotropic and lusitropic effects of HNO/NO- in failing hearts."[1] Proceedings of the National Academy of Sciences (2001).

  • Suzuki Coupling Mechanisms: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews (1995).[1][2]

  • Reactivity of N-Alkoxy Sulfonamides: Glover, S. A.[1] "Anomeric amides—structure, properties and reactivity." Tetrahedron (1998).[1]

  • Directed Ortho Metalation: Snieckus, V. "Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews (1990).[1]

Methodological & Application

synthesis of 3-bromo-N-methoxybenzenesulfonamide experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 3-bromo-N-methoxybenzenesulfonamide , a specialized building block often utilized in the development of metalloprotease inhibitors and as a precursor for N-alkoxy-N-arylsulfonamides.

Unlike standard sulfonamide formations, the introduction of the N-alkoxy group significantly increases the acidity of the sulfonamide nitrogen (pKa ~6–7), creating a critical process control point during aqueous workup. This guide addresses the specific nucleophilic substitution of 3-bromobenzenesulfonyl chloride with methoxyamine hydrochloride, emphasizing pH control to maximize yield and purity.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. Methoxyamine (released in situ from its hydrochloride salt) attacks the electrophilic sulfur of the sulfonyl chloride. Pyridine serves a dual role: it acts as a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate) and as a base to scavenge the HCl byproduct.

Mechanistic Workflow (Graphviz)

ReactionPathway Start Reagents: 3-Bromobenzenesulfonyl Chloride Methoxyamine HCl Activation Base Activation: Release of free NH2OMe Formation of Sulfonyl-Pyridinium Start->Activation Pyridine/DCM, 0°C Transition Transition State: Nucleophilic Attack on S Activation->Transition Addition Product Product: 3-Bromo-N-methoxybenzenesulfonamide Transition->Product -HCl (Py-HCl)

Caption: Mechanistic pathway for the N-methoxysulfonylation reaction.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2]RoleHazards
3-Bromobenzenesulfonyl chloride 2905-23-91.0ElectrophileCorrosive, Moisture Sensitive
Methoxyamine Hydrochloride 593-56-61.2Nucleophile SourceToxic, Mutagenic
Pyridine 110-86-13.0Base/CatalystFlammable, Toxic
Dichloromethane (DCM) 75-09-2SolventSolventCarcinogen
HCl (1M) 7647-01-0WorkupQuench/WashCorrosive
Equipment
  • 100 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel or syringe pump.

  • Inert gas manifold (Nitrogen or Argon).

  • Ice-water bath.[3][4]

  • Rotary evaporator.[5]

Experimental Protocol

Preparation of Nucleophile Suspension
  • Setup: Flame-dry a 100 mL RBF and purge with nitrogen.

  • Charging: Add Methoxyamine Hydrochloride (1.00 g, 12.0 mmol, 1.2 equiv) to the flask.

  • Solvent/Base: Add anhydrous DCM (20 mL) followed by Pyridine (2.4 mL, 30.0 mmol, 3.0 equiv).

    • Expert Insight: The solution may remain a suspension initially. Pyridine will slowly liberate the free methoxyamine base.

  • Cooling: Place the flask in an ice-water bath and cool to 0°C with vigorous stirring.

Addition of Electrophile
  • Dissolution: In a separate vial, dissolve 3-Bromobenzenesulfonyl chloride (2.55 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the cold amine suspension over 15–20 minutes.

    • Process Control: Maintain internal temperature <5°C to prevent decomposition of the methoxyamine and minimize side reactions.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

Monitoring & Quench
  • TLC Check: Monitor reaction progress using TLC (Hexane:EtOAc 7:3). The sulfonyl chloride (high Rf) should disappear, and a new, more polar spot (Product) should appear.

    • Note: Sulfonyl chlorides can hydrolyze on silica; confirm consumption by lack of UV activity at the starting material Rf.

Workup (Critical Step)

Caution: The product, N-methoxybenzenesulfonamide, is significantly more acidic than typical sulfonamides. Using a strong basic wash (e.g., NaOH) can deprotonate the product, trapping it in the aqueous layer.

  • Quench: Dilute the reaction mixture with DCM (50 mL).

  • Acid Wash: Wash the organic phase with 1M HCl (2 x 30 mL).

    • Why: This removes the excess pyridine as pyridinium chloride.

    • Check: Ensure the aqueous layer pH is <2.

  • Brine Wash: Wash with saturated NaCl solution (30 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude off-white solid.
    
Purification
  • Recrystallization: The crude material is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/Ethyl Acetate or Toluene .

    • Alternative: Flash column chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).

Process Control & Logic Map

The following diagram illustrates the decision-making process during the synthesis, specifically addressing the acidity of the product.

ProcessLogic Reaction Reaction Mixture (Pyridine, DCM, Product) WashStep Aqueous Wash Step Reaction->WashStep Decision Choice of Wash Solution WashStep->Decision PathA Use NaOH/Na2CO3 (pH > 10) Decision->PathA Incorrect PathB Use 1M HCl (pH < 2) Decision->PathB Correct ResultA FAILURE: Product deprotonates (Ar-SO2-N(-)-OMe) Stays in Aqueous Layer PathA->ResultA ResultB SUCCESS: Pyridine removed as salt Product remains protonated in DCM PathB->ResultB

Caption: Critical workup logic to prevent product loss due to acidity.

Characterization Data (Expected)

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 105–110 °C (based on analogs).[6][7]

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (t, J = 1.8 Hz, 1H, Ar-H2)
      
    • 
       7.85 (ddd, J = 8.0, 1.8, 1.0 Hz, 1H, Ar-H4/6)
      
    • 
       7.75 (ddd, J = 8.0, 1.8, 1.0 Hz, 1H, Ar-H4/6)
      
    • 
       7.45 (t, J = 8.0 Hz, 1H, Ar-H5)
      
    • 
       7.10 (s, 1H, N-H ) – Chemical shift varies with concentration.
      
    • 
       3.85 (s, 3H, N-OCH 
      
      
      
      )[6]
  • HRMS (ESI): Calculated for

    
     [M+H]
    
    
    
    : 265.9481.

References

  • BenchChem. "Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols." BenchChem Application Library. Accessed October 2023.

  • Organic Syntheses. "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Org.[1][8][9][10][11] Synth.2003 , 80, 207.

  • National Institutes of Health (NIH). "Synthetic methodology for the preparation of N-hydroxysulfamides." PMC. Accessed October 2023.

  • Royal Society of Chemistry. "Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines." RSC Advances. Accessed October 2023.

  • ChemicalBook. "3-Bromo-4-methoxybenzenesulfonyl chloride synthesis protocols." Accessed October 2023.

Sources

Application Notes & Protocols: The Synthetic Utility of 3-Bromo-N-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Synthesis

3-Bromo-N-methoxybenzenesulfonamide is a strategically functionalized aromatic compound poised for significant applications in organic synthesis and drug discovery. Its structure is distinguished by two key features that dictate its reactivity and utility:

  • An Aryl Bromide Moiety: The bromine atom on the benzene ring serves as a robust and versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, making it an ideal substrate for building molecular complexity.[1][2][3]

  • An N-Methoxy Sulfonamide Group: This functional group influences the electronic properties of the aromatic ring and is a common pharmacophore in various biologically active molecules. Bromo- and methoxy-substituted benzenesulfonamides are integral components of compounds investigated for potent cytotoxic and antimitotic activities, highlighting the relevance of this scaffold in medicinal chemistry.[4][5]

This guide provides an in-depth exploration of the synthetic applications of 3-bromo-N-methoxybenzenesulfonamide, focusing on its central role in palladium-catalyzed cross-coupling reactions. We offer field-proven insights and detailed protocols to empower researchers in leveraging this reagent for the synthesis of novel chemical entities.

Core Application: A Hub for Palladium-Catalyzed Cross-Coupling

The primary synthetic value of 3-bromo-N-methoxybenzenesulfonamide lies in the reactivity of its carbon-bromine bond. This bond is an excellent substrate for oxidative addition to a low-valent palladium center, initiating a catalytic cycle that forges new bonds. While immensely powerful, cross-coupling reactions involving sulfonamide-containing substrates require careful optimization, as the sulfonamide moiety itself can coordinate to the palladium catalyst, potentially leading to deactivation.[6] Judicious selection of ligands, bases, and reaction conditions is therefore paramount for success.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Classes A 3-Bromo-N-methoxy- benzenesulfonamide B Suzuki-Miyaura (C-C Coupling) A->B R-B(OH)2 Pd Catalyst C Buchwald-Hartwig (C-N Coupling) A->C R2NH Pd Catalyst D Heck Reaction (C-C Coupling) A->D Alkene Pd Catalyst E Sonogashira (C-C Coupling) A->E Alkyne Pd/Cu Catalyst F Aryl & Biaryl Derivatives B->F G N-Aryl Amines & Heterocycles C->G H Styrenyl Derivatives D->H I Alkynyl Derivatives E->I

Caption: Synthetic pathways from 3-bromo-N-methoxybenzenesulfonamide.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. With 3-bromo-N-methoxybenzenesulfonamide, this reaction allows for the introduction of a vast array of aryl, heteroaryl, vinyl, and alkyl groups.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or combinations of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand are standard. For challenging substrates, more electron-rich and bulky ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition step and prevent catalyst deactivation.[7]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid partner. The choice of base can significantly impact yield and should be screened for optimal results.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, 2-MeTHF) and water is common, as water can be beneficial for the efficiency of the transmetalation step.[7]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)Ln-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)Ln-R transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product arbr Ar-Br (Substrate) arbr->oxidative_addition boronic R-B(OH)2 + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Readily available and effective for many aryl bromides.
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[6][7]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.)K₃PO₄ is often effective for less reactive boronic acids.
Solvent Toluene/H₂O (5:1) or Dioxane/H₂O (5:1)Aprotic organic solvents with water to facilitate boronate complex formation.
Temperature 80 - 110 °CThermal energy is required to drive the catalytic cycle, especially the oxidative addition step.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

This reaction is a powerful tool for forming C-N bonds, enabling the synthesis of arylamines from aryl halides. Using 3-bromo-N-methoxybenzenesulfonamide as the substrate allows for the introduction of primary and secondary amines, as well as a range of N-heterocycles.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, cataCXium® A) are crucial. They stabilize the palladium center, promote the difficult reductive elimination step to form the C-N bond, and mitigate catalyst deactivation by the sulfonamide or amine nucleophile.[6]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases deprotonate the amine nucleophile without competing in the reaction.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative procedures adapted from established methodologies for aryl bromides.[2][7] Optimization for specific substrates is highly recommended. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of N-methoxy-3-phenylbenzenesulfonamide.

Materials:

  • 3-Bromo-N-methoxybenzenesulfonamide (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv.)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon), add 3-bromo-N-methoxybenzenesulfonamide, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and deionized water (e.g., in a 5:1 ratio by volume).

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of N-methoxy-3-(morpholino)benzenesulfonamide.

Materials:

  • 3-Bromo-N-methoxybenzenesulfonamide (1.0 equiv.)

  • Morpholine (1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv.)

  • cataCXium® A (0.03 equiv.)

  • Sodium tert-butoxide (NaOtBu, 1.8 equiv.)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox, add Pd₂(dba)₃, cataCXium® A, and NaOtBu to a flame-dried Schlenk tube.

  • Remove the tube from the glovebox, and under a positive flow of argon, add 3-bromo-N-methoxybenzenesulfonamide.

  • Add anhydrous toluene followed by morpholine via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Dilute with dichloromethane and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the N-arylated product.

References

  • Taylor & Francis Online. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.[Link]

  • PMC (PubMed Central). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.[Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.[Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide.[Link]

  • Asian Journal of Chemistry. Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxy-benzylidene)benzohydrazide Monohydrate and 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate.[Link]

  • eScholarship.org. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[Link]

  • Synaptic Systems. Protocol for Rab3 Antibody (Cat. No. 107 011) Immunohistochemistry Paraffin embedded (IHC-P) Chromogenic Staining (DAB).[Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.[Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.[Link]

  • The BRUGGE Lab - Harvard University. Protocols.[Link]

  • ResearchGate. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.[Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 3-bromo-N-methoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The exploration of novel derivatives, such as those based on 3-bromo-N-methoxybenzenesulfonamide, necessitates robust and efficient high-throughput screening (HTS) methodologies to identify and characterize new bioactive molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays tailored for this chemical class. We will delve into the rationale behind target selection, present detailed protocols for primary screening assays, and outline essential strategies for secondary and counter-screens to ensure data integrity and eliminate false positives. The protocols herein are designed as self-validating systems, incorporating critical quality control metrics to deliver high-confidence hit compounds for downstream drug discovery efforts.

Part 1: Strategic Considerations for Assay Development

The Rationale of Target Selection

The biological activity of a compound series is intrinsically linked to its molecular targets. For benzenesulfonamide derivatives, a logical starting point is the family of Carbonic Anhydrases (CAs) . Sulfonamides are the classical inhibitors of these zinc-containing metalloenzymes, which play crucial roles in physiological processes such as pH regulation and CO2 homeostasis.[1] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma and certain types of cancer.[2][3]

However, a comprehensive screening strategy should not be limited to a single target class. The versatility of the sulfonamide scaffold allows for potential interactions with a wide array of enzymes and receptors.[4][5] Therefore, a dual approach is recommended:

  • Target-Focused Screening: Primarily centered on well-established sulfonamide targets like Carbonic Anhydrases.

  • Phenotypic or Target-Agnostic Screening: Employing broader assay panels (e.g., kinase panels, GPCR panels, or cell-based proliferation assays) to uncover novel mechanisms of action for the 3-bromo-N-methoxybenzenesulfonamide series.

This guide will focus on providing robust protocols for the target-focused approach against Carbonic Anhydrase IX (CA IX), a tumor-associated isoform, while also presenting a versatile proximity-based assay adaptable to other target classes.

The Imperative of Assay Quality and Controls

An HTS campaign is only as reliable as its underlying assay.[6] To ensure the generation of high-quality, reproducible data, every assay must be rigorously validated. A key statistical parameter for this is the Z-factor (Z') , which provides a measure of assay quality and dynamic range.

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.

All protocols described herein incorporate the necessary controls (positive, negative, and solvent) to enable accurate Z' calculation and ongoing quality monitoring throughout the screening campaign.[7]

Part 2: Primary High-Throughput Screening Protocols

We present two distinct and robust HTS protocols suitable for a primary screen of a 3-bromo-N-methoxybenzenesulfonamide derivative library.

Protocol 2.1: Colorimetric Assay for Carbonic Anhydrase IX Inhibition

This assay leverages the esterase activity of CAs, where the enzyme catalyzes the hydrolysis of a substrate to release a chromogenic product, allowing for a simple, absorbance-based readout.[1] It is a cost-effective and reliable method for an initial large-scale screen.

Principle of the Assay: In the absence of an inhibitor, CA IX actively hydrolyzes the substrate, leading to an increase in absorbance at 405 nm. When a potent inhibitor from the compound library binds to the enzyme, its activity is diminished, resulting in a reduced rate of substrate hydrolysis and a lower absorbance signal.[8]

cluster_0 No Inhibition cluster_1 Inhibition CA IX CA IX Product Product CA IX->Product Hydrolysis Substrate Substrate Substrate->Product High Absorbance High Absorbance Product->High Absorbance Inhibitor Sulfonamide Derivative CA IX_Inhibited CA IX Inhibitor->CA IX_Inhibited Binding No Product No/Low Product CA IX_Inhibited->No Product Blocked Substrate_2 Substrate Substrate_2->No Product Low Absorbance Low Absorbance No Product->Low Absorbance

Caption: Workflow for the colorimetric CA IX inhibition assay.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for CA activity (e.g., 20 mM Tris-HCl, pH 7.5).[1]

    • CA IX Enzyme: Reconstitute recombinant human CA IX to a stock concentration of 1 mg/mL in CA Dilution Buffer. Further dilute to the working concentration (e.g., 0.5 µg/mL) in Assay Buffer just before use.

    • CA Substrate: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a solvent like DMSO and dilute to the final working concentration (e.g., 0.5 mM) in Assay Buffer. The substrate concentration should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[9]

    • Test Compounds: Prepare a 10 mM stock of each 3-bromo-N-methoxybenzenesulfonamide derivative in 100% DMSO. Create intermediate dilutions as needed for dose-response curves.

    • Positive Control: Use a known CA inhibitor like Acetazolamide (2 mM stock in water).[1]

    • Negative Control: Use 100% DMSO.

  • Assay Plate Layout (384-well format):

WellsContentPurpose
1-16Assay Buffer onlyBackground Control
17-32CA IX Enzyme + DMSONegative Control (0% Inhibition)
33-48CA IX Enzyme + AcetazolamidePositive Control (100% Inhibition)
49-384CA IX Enzyme + Test CompoundsSample Wells
  • Assay Procedure:

    • Dispense 0.2 µL of test compounds, positive control, or negative control (DMSO) to the appropriate wells of a 384-well clear, flat-bottom plate.

    • Add 10 µL of CA IX enzyme solution to all wells except the Background Control wells. Add 10 µL of Assay Buffer to the Background Control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the CA Substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 30 minutes at room temperature.[1]

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_negative - V_background))

    • Calculate the Z' factor for the assay plate to validate its quality: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Avg_positive - Avg_negative|

    • Compounds showing significant inhibition (e.g., >50% at a 10 µM screening concentration) are considered "hits" and are selected for further analysis.

Protocol 2.2: AlphaScreen Assay for a Hypothetical Kinase Target

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology ideal for studying biomolecular interactions.[10][11] This protocol describes a competitive binding assay to identify inhibitors that disrupt the interaction between a kinase and its substrate peptide.

Principle of the Assay: The assay uses two types of hydrogel-coated beads: Donor beads and Acceptor beads.[11] In this setup, a biotinylated substrate peptide binds to streptavidin-coated Donor beads, and a tagged kinase (e.g., His-tagged) binds to nickel-chelate Acceptor beads. When the kinase and substrate interact, the beads are brought into close proximity (<200 nm). Upon laser excitation at 680 nm, the Donor bead generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[12] A small molecule inhibitor that binds to the kinase's active site and prevents substrate binding will disrupt this proximity, leading to a decrease in the AlphaScreen signal.[10]

cluster_0 No Inhibition (Proximity) cluster_1 Inhibition (Disruption) Donor Donor Bead Kinase Kinase Donor->Kinase Binds Peptide Acceptor Acceptor Bead Acceptor->Kinase Binds Tag Signal Light (520-620nm) Kinase->Signal Proximity Peptide Biotin-Peptide Peptide->Kinase Donor_2 Donor Bead Peptide_2 Biotin-Peptide Donor_2->Peptide_2 Acceptor_2 Acceptor Bead Kinase_2 Kinase Acceptor_2->Kinase_2 NoSignal No Signal Kinase_2->NoSignal No Proximity Inhibitor Sulfonamide Inhibitor->Kinase_2 Blocks Binding

Caption: Principle of the competitive AlphaScreen assay.

Experimental Protocol:

  • Reagent Preparation:

    • AlphaScreen Buffer: Prepare as recommended by the manufacturer (e.g., 100 mM Tris-HCl pH 8.0, 0.01% Tween-20).

    • Kinase & Substrate: Dilute the tagged kinase and biotinylated peptide substrate to 2x final concentration in AlphaScreen Buffer. Optimal concentrations must be determined empirically through titration experiments.

    • Test Compounds: Prepare as described in Protocol 2.1.

    • Bead Slurry: Reconstitute Streptavidin-Donor and Ni-NTA-Acceptor beads in AlphaScreen Buffer to a 2x final concentration (e.g., 20 µg/mL). Crucially, this step must be performed in subdued light conditions to prevent photobleaching. [13]

  • Assay Procedure (384-well ProxiPlate):

    • Dispense 0.2 µL of test compounds or controls into the wells.

    • Add 5 µL of the 2x Kinase solution.

    • Add 5 µL of the 2x Biotin-Peptide solution.

    • Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

    • In subdued light, add 10 µL of the 2x premixed bead slurry.

    • Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

    • Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis:

    • Calculate percent inhibition similarly to the colorimetric assay, using the luminescent signal counts.

    • Validate the plate with the Z' factor calculation.

    • Hits are compounds that cause a significant, dose-dependent decrease in the AlphaScreen signal.

Part 3: Essential Secondary and Counter-Screening Assays

Identifying hits in a primary screen is only the first step. A rigorous hit validation cascade is required to eliminate false positives and confirm the mechanism of action.[14]

The Importance of Counter-Screens

False positives can arise from compound interference with the assay technology itself, rather than true modulation of the biological target.[14] It is essential to run counter-screens to identify these problematic compounds.

  • For Luminescence-Based Assays (e.g., AlphaScreen): A common source of false positives is direct inhibition of the light-producing enzyme (e.g., luciferase in some systems). A counter-screen using just the detection system in the absence of the primary target can identify these compounds.[14]

  • For Absorbance/Fluorescence Assays: Compounds that are colored, fluorescent, or that precipitate in the assay buffer can interfere with optical measurements. These can be flagged by running the assay in the absence of the enzyme.

Protocol 3.2: General Cytotoxicity Counter-Screen

For hits intended for cell-based studies, it is critical to distinguish between target-specific effects and general cytotoxicity. A simple viability assay is a mandatory counter-screen.

Principle of the Assay: This protocol uses a resazurin-based reagent (e.g., CellTiter-Blue®). Viable, metabolically active cells reduce the blue resazurin to the highly fluorescent pink resorufin. A loss of signal indicates a loss of cell viability.

Experimental Protocol:

  • Cell Culture: Seed a relevant cell line (e.g., a cancer cell line overexpressing CA IX) in a 384-well, black-walled, clear-bottom plate at an appropriate density and allow cells to adhere overnight.

  • Compound Treatment: Add serial dilutions of the hit compounds to the cells and incubate for a period relevant to the intended therapeutic application (e.g., 48-72 hours).

  • Assay Readout:

    • Add the resazurin-based viability reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) on a plate reader.

  • Data Analysis:

    • Calculate the concentration at which 50% of cell viability is lost (CC50).

    • Compare the CC50 value to the potency from the primary screen (IC50). A desirable hit will have a large window (e.g., >10-fold) between its target IC50 and its CC50.[14]

Part 4: HTS Workflow and Data Triage

A successful HTS campaign follows a logical and structured workflow from primary screening to validated hit.

HTS_Workflow cluster_workflow High-Throughput Screening Cascade Start Compound Library (3-bromo-N-methoxy- benzenesulfonamide derivatives) Primary Primary Screen (e.g., CA IX Colorimetric Assay @ 10 µM) Start->Primary Triage1 Initial Hit Triage (% Inhibition > 50%) Primary->Triage1 DoseResponse Dose-Response Confirmation (Calculate IC50) Triage1->DoseResponse Counter Counter-Screens (Assay Interference, Cytotoxicity) DoseResponse->Counter Validated Validated Hits (Potent, Selective, Non-toxic) Counter->Validated SAR Structure-Activity Relationship (SAR) Studies Validated->SAR

Caption: A typical HTS workflow for hit identification and validation.

References

  • Eglen, R. M., & Reisine, T. (2008). The Use of AlphaScreen Technology in HTS: Current Status. The Open Biotechnology Journal, 2, 84-93. Retrieved from [Link][10]

  • Pastorekova, S., & Pastorek, J. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS Discovery, 25(9), 1026-1037. Retrieved from [Link][2]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link][1]

  • Dediu, M., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1-13. Retrieved from [Link][3]

  • Grant, S. K. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link][9]

  • Bentham Open. (n.d.). Surefire assay principle. Retrieved from [Link][15]

  • Daily, S. L., et al. (2014). A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. Assay and Drug Development Technologies, 12(3), 155-161. Retrieved from [Link][16]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link][11]

  • Parker, M. J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2247-2258. Retrieved from [Link][17]

  • Wang, Z., et al. (2015). A highly sensitive and class-specific fluorescence polarisation assay for sulphonamides based on dihydropteroate synthase. Analytica Chimica Acta, 888, 178-184. Retrieved from [Link][18]

  • Gorshkov, V., et al. (2018). Development of a cost effective and robust AlphaScreen® platform for HTS application. Combinatorial Chemistry & High Throughput Screening, 21(4), 288-294. Retrieved from [Link][13]

  • Eglen, R., & Singh, R. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. Retrieved from [Link][12]

  • Parker, M. J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. Retrieved from [Link][19][20]

  • ResearchGate. (2021). Development of an amplified luminescent proximity homogeneous assay for the detection of sulfonamides in animal-derived products. Retrieved from [Link][21]

  • Karmaus, A. L., et al. (2020). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Toxicology in Vitro, 63, 104739. Retrieved from [Link][7]

  • Copeland, R. A. (2023). 11 High throughput screening – considerations for enzyme assays. Oxford Academic. Retrieved from [Link][6]

  • Wang, D., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Medicinal Chemistry, 26(28), 5345-5363. Retrieved from [Link][22]

  • Hida, M., et al. (2018). Paper-based luminescence bioassay method embedding a sequence of enzymatic reactions to detect sulfonamide groups. Communications Chemistry, 1(1), 1-8. Retrieved from [Link][23]

  • Zhang, X., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41(1), 1-10. Retrieved from [Link][24]

  • Smith, A. W., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1357. Retrieved from [Link][5]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link][25]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link][14]

  • InveniAI. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link][26]

Sources

in vitro evaluation of 3-bromo-N-methoxybenzenesulfonamide cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized workflow for evaluating the cytotoxic potential of 3-bromo-N-methoxybenzenesulfonamide (3-Br-N-OMe-BSA) . As a representative of N-alkoxy sulfonamides, this compound presents unique structural features—specifically the electron-withdrawing bromine at the meta position and the N-methoxy moiety—that necessitate a tailored evaluation strategy.

While sulfonamides are classically associated with Carbonic Anhydrase (CA) inhibition, recent structure-activity relationship (SAR) studies suggest that halogenated, methoxy-substituted sulfonamides may act as potent tubulin destabilizers or reactive oxygen species (ROS) generators in cancer cell lines [1, 2]. This guide provides a self-validating experimental framework moving from solubility assessment to mechanistic confirmation via flow cytometry.

Compound Analysis & Experimental Logic

Structural Rationale
  • Sulfonamide Core: Historically validated scaffold for enzyme inhibition (CA IX/XII) and antimitotic activity.

  • 3-Bromo Substituent: Increases lipophilicity (

    
    ), enhancing membrane permeability. Halogens often participate in "halogen bonding" with protein carbonyls, potentially increasing affinity for targets like tubulin or kinases.
    
  • N-Methoxy Group: A critical modification. Unlike primary sulfonamides (

    
    ), the 
    
    
    
    -methoxy group alters pKa and hydrogen bond donor capability. It may also serve as a metabolic "soft spot" or a precursor for nitroxyl (HNO) generation, requiring specific stability checks in culture media.
Screening Cascade Strategy

To ensure data integrity, we utilize a "Fail-Fast" cascade:

  • Physicochemical Validation: Solubility and stability in DMSO/Media.

  • Primary Cytotoxicity: MTT colorimetric assay (Metabolic activity).

  • Secondary Confirmation: Resazurin reduction (Orthogonal metabolic assay to rule out MTT-compound interference).

  • Mechanistic Profiling: Annexin V/PI Flow Cytometry (Apoptosis vs. Necrosis).

Pre-Experimental Preparation

Reagents & Materials
  • Test Compound: 3-bromo-N-methoxybenzenesulfonamide (Purity >98% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Positive Control: Doxorubicin (DNA intercalator) or Paclitaxel (Tubulin stabilizer) depending on hypothesized MoA.

  • Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): High sensitivity to sulfonamide-based tubulin inhibitors [1].[1][2]

    • HepG2 (Hepatocellular Carcinoma): Metabolic competence model.

    • HDF (Human Dermal Fibroblasts): Normal control to assess therapeutic index.

Stock Solution Protocol
  • Step 1: Dissolve 3-Br-N-OMe-BSA in 100% DMSO to a master stock concentration of 20 mM .

  • Step 2: Vortex for 1 minute and sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Step 3: Inspect for precipitation. If clear, create working aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 1: Primary Cytotoxicity Evaluation (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) over 72 hours.

Theory: The MTT assay measures the reduction of tetrazolium salts by mitochondrial dehydrogenases.[3] Note: N-methoxy compounds can sometimes chemically reduce MTT. Therefore, cell-free compound controls are mandatory.

Procedure:

  • Seeding: Plate cells in 96-well flat-bottom plates at optimized densities (e.g., MCF-7: 5,000 cells/well) in 100

    
    L complete media.
    
  • Equilibration: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Treatment:

    • Prepare serial dilutions (1:3) of 3-Br-N-OMe-BSA in culture media. Range: 100

      
      M to 0.01 
      
      
      
      M.
    • Final DMSO concentration must remain

      
       (v/v).
      
    • Controls:

      • Vehicle Control: 0.5% DMSO.

      • Positive Control: Doxorubicin (1

        
        M).
        
      • Blank Control: Media + Compound (No Cells) – CRITICAL to check for chemical interference.

  • Incubation: Incubate plates for 72 hours.

  • Development:

    • Add 20

      
      L MTT (5 mg/mL in PBS) to each well.
      
    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate media carefully.[3]

    • Solubilize crystals with 150

      
      L DMSO.
      
  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability:



Fit data to a non-linear regression model (4-parameter logistic) to derive 

.

Protocol 2: Mechanistic Confirmation (Flow Cytometry)

Objective: Distinguish between apoptotic cell death (programmed) and necrosis (toxicity/membrane rupture).

Procedure:

  • Treatment: Treat cells with 3-Br-N-OMe-BSA at

    
     and 
    
    
    
    the determined
    
    
    for 24 hours.
  • Harvest: Collect media (floating cells) and trypsinize adherent cells. Combine into a single tube.

  • Staining:

    • Wash with cold PBS.

    • Resuspend in 1X Annexin-binding buffer.

    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      
      L Propidium Iodide (PI).
    • Incubate 15 mins at RT in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto) collecting >10,000 events.

Interpretation:

  • Q1 (Annexin- / PI+): Necrosis (Membrane damage).

  • Q2 (Annexin+ / PI+): Late Apoptosis.

  • Q3 (Annexin- / PI-): Viable.

  • Q4 (Annexin+ / PI-): Early Apoptosis (Phosphatidylserine exposure).

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G Start Compound: 3-Br-N-OMe-BSA Solubility Solubility Check (DMSO/Media Stability) Start->Solubility PrimaryScreen Primary Screen: MTT Assay (72h, MCF-7/HeLa) Solubility->PrimaryScreen Filter Is IC50 < 10 µM? PrimaryScreen->Filter Stop Discard / SAR Refinement Filter->Stop No HitConfirm Hit Confirmation: Resazurin & Live/Dead Stain Filter->HitConfirm Yes Mechanism Mechanistic Profiling: Annexin V/PI Flow Cytometry HitConfirm->Mechanism TargetID Target Validation: Tubulin Polymerization / CA Inhibition Mechanism->TargetID

Caption: Figure 1. Step-wise screening cascade for evaluating 3-bromo-N-methoxybenzenesulfonamide cytotoxicity.

Hypothesized Mechanism of Action (Sulfonamide-Tubulin Axis)

Based on structural analogs (N-phenyl sulfonamides) [1], the likely cytotoxicity pathway involves microtubule destabilization.

Pathway Drug 3-Br-N-OMe-BSA Entry Cell Entry (Passive Diffusion) Drug->Entry Target Colchicine Binding Site (β-Tubulin) Entry->Target Binding Effect1 Microtubule Destabilization Target->Effect1 Arrest G2/M Phase Cell Cycle Arrest Effect1->Arrest Signal Bcl-2 Phosphorylation Caspase-3 Activation Arrest->Signal Death Apoptosis Signal->Death

Caption: Figure 2.[4] Hypothesized cytotoxic pathway via tubulin destabilization, a common mechanism for bromo-sulfonamides.

Data Presentation Template

For reporting results, use the following standardized table format to compare potency and selectivity.

Table 1: Cytotoxicity Profile (


 values in 

M)
Cell LineTissue Origin3-Br-N-OMe-BSADoxorubicin (Pos Ctrl)Selectivity Index (SI)*
MCF-7 Breast Cancer[Data]0.15 ± 0.02

HeLa Cervical Cancer[Data]0.50 ± 0.05-
HepG2 Liver Cancer[Data]1.20 ± 0.10-
HDF Normal Fibroblast[Data]>10.0Reference

*Selectivity Index (SI) > 3.0 indicates promising therapeutic potential.

References

  • González, M., et al. (2021).[2][5] Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.[1][2][5][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047.[6]

  • Ghorab, M. M., et al. (2017). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 16(2), 578–589.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181.

Sources

Troubleshooting & Optimization

purification challenges of 3-bromo-N-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-N-methoxybenzenesulfonamide Purification

Executive Summary

The purification of 3-bromo-N-methoxybenzenesulfonamide presents a unique set of challenges compared to standard sulfonamides. The presence of the N-methoxy group significantly alters the physicochemical properties of the molecule, specifically its acidity (pKa) and solubility profile.[1][2] This guide addresses the common pitfalls—specifically the loss of product during basic washes and the difficulty in separating the "bis-sulfonyl" impurity.[1][2]

Part 1: The "Acid-Base Trap" (Critical Warning)

Q: I washed my crude reaction mixture with 1M NaOH to remove the unreacted sulfonyl chloride, but my yield dropped to nearly zero. Where did my product go?

A: You likely extracted your product into the aqueous waste stream.[1][2] Unlike standard primary sulfonamides (


), N-alkoxy sulfonamides are significantly more acidic (

) due to the electron-withdrawing inductive effect of the oxygen atom on the nitrogen.[1]
  • The Mechanism: Upon exposure to 1M NaOH (pH 14), the N-methoxy sulfonamide is instantly deprotonated to form a water-soluble salt (

    
    ).[2]
    
  • The Fix: Acidify your aqueous waste layer to pH 2–3 using dilute HCl and re-extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2] Your product should return to the organic phase.[1][2]

Correct Workup Protocol:

  • Quench: Add water to hydrolyze excess sulfonyl chloride.[1][2]

  • Acid Wash: Wash the organic layer with 0.5 M HCl (to remove pyridine/amine bases).[2] Do not use base.

  • Neutral Wash: Wash with water and brine to remove the sulfonic acid byproduct (which is highly water-soluble).[1][2]

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Part 2: Troubleshooting Impurities

Q: I see a persistent impurity spot on TLC (higher R_f than product) that co-crystallizes. What is it?

A: This is likely the Bis-sulfonylation byproduct (


).[2]
This forms when the N-methoxyamine reacts with two equivalents of sulfonyl chloride, often due to local excesses of the chloride reagent or insufficient mixing.[1][2]
  • Diagnosis: Check proton NMR.[2] You will see the aromatic signals integrate double relative to the methoxy singlet (if the methoxy signals don't overlap perfectly) or a shift in the methoxy peak.[1][2]

  • Removal Strategy:

    • Chemical Method:[2][3][4][5] The "bis" species is often less stable to base than the "mono" species.[1][2] Stirring the crude residue in a mixture of THF and 1M LiOH (controlled eq.) can selectively hydrolyze the second sulfonyl group back to the desired product.[1][2]

    • Chromatographic Method:[2][5] The bis-product is non-acidic (no N-H).[1][2] It will elute much faster on Silica.[1][2]

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: N-methoxy sulfonamides are prone to forming supercooled oils because the flexible methoxy group disrupts crystal packing.[1][2]

Recommended Crystallization Systems:

Solvent System Ratio (v/v) Procedure
EtOAc / Heptane 1:3 to 1:5 Dissolve in min.[2] hot EtOAc; add warm Heptane until cloudy; cool slowly to 4°C.
EtOH / Water 2:1 Dissolve in hot EtOH; add water dropwise. Warning: High product loss if too much water is used.[1][2]

| MTBE / Hexane | 1:2 | Good for removing non-polar impurities.[1][2] |

Part 3: Chromatographic Purification

Q: The product streaks on the silica column, making separation difficult. Why?

A: The acidic N-H proton interacts with the silanols on the silica gel surface, causing "tailing."[2]

Protocol Adjustment:

  • Mobile Phase Modifier: Add 0.5% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 0.5% AcOH).[2] This suppresses the ionization of the sulfonamide and sharpens the peak.[1][2]

  • Alternative: Use "neutralized" silica (pre-washed with Et3N), though the acid modifier is usually sufficient and easier.[2]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for the workup, highlighting the critical "pKa Trap."

PurificationLogic Reaction Crude Reaction Mixture (Product + Pyridine + ArSO2Cl) Quench Quench with Water Reaction->Quench PhaseCut Phase Separation Quench->PhaseCut Decision Wash with Base (NaOH)? PhaseCut->Decision Trap CRITICAL FAILURE Product Deprotonates -> Aqueous Layer Decision->Trap Yes (Incorrect) SuccessPath Wash with 0.5M HCl (Removes Pyridine) Decision->SuccessPath No (Correct) SulfonicRemoval Wash with Water/Brine (Removes ArSO3H) SuccessPath->SulfonicRemoval Concentrate Concentrate Organics SulfonicRemoval->Concentrate Purification Crystallization (EtOAc/Heptane) OR Column (with 0.5% AcOH) Concentrate->Purification

Caption: Workflow avoiding the "Base Wash Trap" due to the high acidity of N-methoxy sulfonamides.

Part 4: Impurity Formation Pathways

Understanding where impurities come from is the first step to preventing them.[1][2]

ImpurityMap SM 3-Br-Ph-SO2Cl Product Product (Ar-SO2-NH-OMe) SM->Product + NH2OMe Acid Sulfonic Acid (Ar-SO3H) SM->Acid + H2O (Hydrolysis) Reagent NH2OMe Bis Bis-Sulfonamide (Ar-SO2-N(OMe)-SO2-Ar) Product->Bis + Excess SM (Over-reaction)

Caption: Reaction pathways showing the origin of the two primary impurities: Sulfonic acid (hydrolysis) and Bis-sulfonamide (over-reaction).

References

  • Glover, S. A. (2002).[2] Anomeric amides - Structure, properties and reactivity. Tetrahedron, 54(26), 7229-7271.[2] (Discusses the unique electronic properties and acidity of N-alkoxy amides/sulfonamides). Link[2]

  • Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2] (Foundational text for understanding pKa shifts in sulfonamides). Link[2]

  • BenchChem Technical Support. (2025). Removal of Benzenesulfonyl Chloride from Reaction Mixtures. (General protocols for sulfonyl chloride workups). Link[2]

  • PubChem. (2025).[1][2][6][7] N-Methoxybenzenesulfonamide Compound Summary. (Physicochemical data source). Link

Sources

identifying byproducts in 3-bromo-N-methoxybenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting Guide

Document ID: TS-BMS-042 | Version: 2.1 | Status: Active[1]

Executive Summary & Molecule Profile

User Context: You are working with 3-bromo-N-methoxybenzenesulfonamide . This molecule is a bifunctional scaffold: the bromine (C-3) serves as a handle for cross-coupling (Suzuki, Sonogashira), while the N-methoxy sulfonamide moiety is often utilized as a precursor for Nitroxyl (HNO) donors or as a protected sulfonamide pharmacophore.[1]

Technical Alert: The unique reactivity of the


 bond combined with the acidic 

proton creates a specific impurity profile distinct from standard sulfonamides. This guide addresses the three critical phases where byproducts occur: Synthesis , Cross-Coupling , and Storage .
Physicochemical Profile
PropertyValue / CharacteristicRelevance to Troubleshooting
Structure

Dual reactivity (Aryl halide + N-alkoxy)
Acidity (

)
~6.5 – 7.5 (Estimated)Significantly more acidic than alkyl sulfonamides (

~10).[1] Consumes base in coupling reactions.
Stability Labile N-O bondSusceptible to reductive cleavage (forming parent sulfonamide).

Diagnostic Workflow: Synthesis Byproducts

Context: Synthesis via 3-bromobenzenesulfonyl chloride + Methoxyamine hydrochloride (


).
Primary Issue: "I see a lipophilic impurity at +50% molecular weight."

Diagnosis: Formation of the Disulfonimide (Bis-sulfonylation) .[1] Mechanism: The product (


) is acidic. Under basic conditions, it deprotonates to form 

, which is a better nucleophile than the starting methoxyamine, attacking a second equivalent of sulfonyl chloride.

Root Cause:

  • Excess sulfonyl chloride.

  • Slow addition of the alkoxyamine.

  • pH > 10 during reaction.

Troubleshooting Protocol:

  • Stoichiometry: Use a slight excess of

    
     (1.1 – 1.2 eq) relative to the sulfonyl chloride, not the reverse.
    
  • Order of Addition: Add the sulfonyl chloride dropwise to the amine/base mixture. This keeps the amine concentration high relative to the chloride, favoring mono-substitution.[1]

  • Base Selection: Switch from strong inorganic bases (NaOH) to buffered systems (Pyridine or

    
    /DCM biphasic) to mitigate the deprotonation of the product.
    
Visualization: Synthesis Impurity Pathways

SynthesisPathways Start 3-Br-Ph-SO2Cl (Sulfonyl Chloride) Product 3-Br-Ph-SO2NHOMe (Target Product) Start->Product Primary Reaction (Base, 0°C) Imp2 Sulfonic Acid (Ar-SO3H) [Hydrolysis] Start->Imp2 H2O present (Hydrolysis) Reagent NH2OMe (Methoxyamine) Imp1 Disulfonimide (Ar-SO2-N(OMe)-SO2-Ar) [Lipophilic, +ArSO2] Product->Imp1 Excess ArSO2Cl High pH (Over-reaction)

Caption: Divergent pathways in synthesis. The red dashed line represents the critical over-reaction forming the disulfonimide impurity.

Diagnostic Workflow: Cross-Coupling Challenges

Context: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the C-3 Bromine position.

Primary Issue: "The reaction stalls, or I see de-halogenated starting material."

Diagnosis: Catalyst poisoning via N-coordination or Protodebromination.[1] Mechanism: The acidic


 of the N-methoxy sulfonamide can bind Pd(II) species, arresting the catalytic cycle. Alternatively, if the reaction is too reducing (e.g., using isopropanol solvent), the bromine is replaced by hydrogen.

Byproduct Identification Table:

Observed Mass (LC-MS)IdentityOrigin/Cause
M - Br + H (MW ~187)Protodebromination (N-methoxybenzenesulfonamide)Reducing conditions; "Hydride" source present (e.g., alcohols).[1]
2M - 2Br (Dimer)Homocoupling (Ar-Ar)Low catalyst activity; Oxygen present; Boronic acid limiting.[1]
M - OMe + H Demethoxylation (Sulfonamide)Strong reducing agents; High Temp > 100°C.

Troubleshooting Protocol:

  • Protection Strategy: If catalyst poisoning is suspected, protect the N-H as an N-MOM (Methoxymethyl) or N-THP group prior to coupling.[1]

  • Base Switch: Avoid hydroxide bases. Use

    
      or 
    
    
    
    in anhydrous solvents (Dioxane/DMF) to minimize protodebromination.
  • Catalyst: Switch to bulky, electron-rich ligands (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) which are less susceptible to poisoning by the sulfonamide nitrogen.

Visualization: Coupling Decision Tree

CouplingLogic Start Problem: Low Yield in Suzuki Coupling Check1 Is the N-H protected? Start->Check1 BranchYes Yes (N-MOM/THP) Check1->BranchYes BranchNo No (Free N-H) Check1->BranchNo Action1 Check for Protodebromination (Mass: M-Br+H) BranchYes->Action1 Action2 Catalyst Poisoning Likely. Switch to Pd(dppf)Cl2 or Increase Base Load BranchNo->Action2 Action3 Optimize Solvent. Avoid Alcohols. Use Dioxane/DMF. Action1->Action3

Caption: Decision logic for troubleshooting low yields in Pd-catalyzed coupling of 3-bromo-N-methoxybenzenesulfonamide.

Stability & Storage FAQs

Q: Can I store 3-bromo-N-methoxybenzenesulfonamide in solution? A: Risk High. In protic solvents (MeOH, Water), the N-O bond can hydrolyze slowly over time, especially if the pH drifts acidic.[1] Store as a solid at -20°C.

Q: I see a new peak after treating with Zinc/Acetic Acid. What is it? A: This is the Parent Sulfonamide (3-bromobenzenesulfonamide) .[1] Zinc/AcOH is a classic method to cleave the N-O bond. If this is not your intention, avoid strong metal-based reducing agents.[1]

Q: Why does the LC-MS show a "split" peak for the product? A: N-methoxy sulfonamides can exhibit rotamers in NMR, but in LC-MS, a split peak usually indicates N-methylation impurity (if methyl iodide was used nearby) or partial deprotonation on the column if the mobile phase pH is near the


 (~7).[1] Ensure your LC mobile phase is acidic (0.1% Formic Acid) to keep the molecule neutral.

References

  • Synthesis & Reactivity of N-Alkoxy Sulfonamides

    • PubChem Compound Summary for CID 270783 (N-Methoxybenzenesulfonamide).[1][2] National Center for Biotechnology Information (2025). Link

  • Sulfonamide Coupling Challenges

    • Palladium-Catalyzed Cross-Coupling Reactions of Sulfonamides.[1] Chemistry LibreTexts (2023). Link

  • General Sulfonamide Synthesis Protocols

    • BenchChem Protocol: Synthesis of Novel Sulfonamides. (2025).[2][3][4] Link(Note: General protocol adapted for N-alkoxy variants).

  • Acidity and pKa of Sulfonamides

    • Relative pKa values of the primary sulfonamide group. ResearchGate (2024). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-bromo-N-methoxybenzenesulfonamide before handling.

Sources

Validation & Comparative

cross-validation of experimental data for 3-bromo-N-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Focus: Modular Electrophilic Amination & Cross-Coupling Scaffolds

Executive Summary

This guide provides a technical cross-validation of 3-bromo-N-methoxybenzenesulfonamide (referred to herein as 3-Br-NMBS ). Unlike standard electrophilic aminating agents, 3-Br-NMBS offers a unique "dual-function" capability: it serves as a stable source of electrophilic nitrogen (


 equivalent) for C-H amination while retaining a reactive aryl bromide handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

This document contrasts 3-Br-NMBS against three standard alternatives:

  • N-Methoxybenzenesulfonamide (NMBS): The non-functionalized parent.

  • Chloramine-T: The traditional, high-oxidation-state alternative.

  • N-Benzoyloxyamines (R-NH-OBz): High-reactivity, low-stability alternatives.

Part 1: Physicochemical Characterization & Purity Validation

Before functional application, the reagent must pass strict structural validation. The N-methoxy group introduces unique NMR signatures distinct from standard sulfonamides.

1.1. Structural Identity Markers

The following data establishes the baseline for "Research Grade" purity (>98%).

Property3-Br-NMBS (Target)NMBS (Parent)Diagnostic Significance
Physical State White to beige crystalline solidWhite crystalline solidColoration often indicates bromide degradation.
Melting Point 62–66 °C58–60 °CHigher MP in 3-Br-NMBS due to halogen-induced packing interactions.

H NMR (

)

3.78–3.82 ppm (s, 3H)

3.72 ppm (s, 3H)
The electron-withdrawing Br atom causes a slight downfield shift in the methoxy signal.

H NMR (

) *

10.2–10.4 ppm (s, 1H)

10.1 ppm (s, 1H)
Acidic proton; shift is solvent-dependent (DMSO-

).
HRMS (ESI+)

calc. ~265.94

calc. ~188.03
Bromine isotope pattern (

Br/

Br, 1:1 ratio) is the primary confirmation.

*Note: The N-methoxy proton is exchangeable. Use dry DMSO-d6 for accurate integration.

1.2. Protocol: HPLC Purity Assessment

Objective: Detect hydrolysis products (3-bromobenzenesulfonamide) and precursors.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 Å).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 12 mins.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide bond).

  • Acceptance Criteria: Main peak >98% area; no single impurity >0.5%.

Part 2: Functional Validation (Electrophilic Amination)

The primary utility of 3-Br-NMBS is in transition-metal-catalyzed C-H amination. The N-methoxy moiety acts as a leaving group precursor or directing group, while the bromine atom remains intact for late-stage diversification.

2.1. Comparative Performance Data

Context: Copper-catalyzed hydroamination of styrene (Model Reaction).

ReagentYield (Amination)Stability (25°C, 24h)ChemoselectivityPost-Reaction Utility
3-Br-NMBS 82% High (>99%) High Yes (Suzuki Coupling)
NMBS (Parent)85%High (>99%)HighNo (Dead End)
Chloramine-T65%ModerateLow (Chlorination byproducts)No
N-Benzoyloxy92%Low (<85%)HighNo

Analysis:

  • vs. N-Benzoyloxy: While benzoyloxy analogs are more reactive (higher yield), they degrade rapidly in solution. 3-Br-NMBS offers a "shelf-stable" alternative that sacrifices minimal yield for operational robustness.

  • vs. Chloramine-T: 3-Br-NMBS avoids the oxidative side-reactions (e.g., chlorination of electron-rich arenes) common with Chloramine-T.

2.2. Validation Workflow: The "Dual-Function" Pathway

The following diagram illustrates the validated workflow where 3-Br-NMBS is used first for amination, followed by a Suzuki coupling to prove the bromine handle survived the first step.

G Start Substrate (Alkene/Arene) Step1 Step 1: C-H Amination (Cu or Rh Cat.) Start->Step1 Reagent 3-Br-NMBS (Reagent) Reagent->Step1 Intermed Intermediate A (Aminated Aryl Bromide) Step1->Intermed 82% Yield (Br Intact) Step2 Step 2: Suzuki Coupling (Pd Cat., Boronic Acid) Intermed->Step2 Product Final Library (Biaryl Amine) Step2->Product >90% Yield (Diversification)

Figure 1: Validated "Dual-Function" workflow. The survival of the Bromine atom in Step 1 is the critical quality attribute (CQA) for this reagent.

Part 3: Experimental Protocols
3.1. Protocol A: Shelf-Life Stability Test (Self-Validating)

Rationale: N-alkoxy compounds can undergo rearrangement or hydrolysis. This test confirms reagent integrity before critical campaigns.

  • Preparation: Dissolve 10 mg of 3-Br-NMBS in 0.6 mL DMSO-

    
    .
    
  • Standard: Add 1.0 equiv. of 1,3,5-trimethoxybenzene (internal standard).

  • T0 Measurement: Record

    
    H NMR immediately. Integrate the N-OMe peak (
    
    
    
    ~3.8) against the standard.
  • Stress: Heat tube to 60°C for 4 hours.

  • T_final Measurement: Record NMR.

  • Pass Criteria: Degradation < 2%. (Note: N-Benzoyloxy analogs typically fail this, showing >15% degradation).

3.2. Protocol B: Copper-Catalyzed Hydroamination (Standardized)

Use this protocol to benchmark the reactivity of a new batch of 3-Br-NMBS.

  • Setup: Flame-dry a Schlenk tube under Argon.

  • Reagents: Add Cu(OAc)

    
     (5 mol%), Ligand (e.g., dppf, 6 mol%), and 3-Br-NMBS  (1.2 equiv).
    
  • Substrate: Add Styrene (1.0 equiv) and Silane (PhSiH

    
    , 1.2 equiv) in THF.
    
  • Reaction: Stir at 40°C for 12 hours.

  • Workup: Filter through silica pad, concentrate.

  • Analysis: Determine yield via NMR using dibromomethane as an internal standard.

    • Target: >75% yield of the N-alkylated product.[1]

    • Failure Mode: If yield is low but Br-SM is recovered, the catalyst system is likely wet (hydrolysis of silane). If Br-SM is consumed but no product forms, check for radical homocoupling of the reagent.

Part 4: Decision Matrix (Reagent Selection)

Use the following logic to determine when 3-Br-NMBS is the chemically superior choice.

DecisionTree Q1 Requirement: Electrophilic Nitrogen Source? Q2 Is downstream functionalization needed? Q1->Q2 Q3 Is the substrate oxidation-sensitive? Q2->Q3 No Res1 Use 3-Br-NMBS (Modular) Q2->Res1 Yes (Suzuki/Buchwald) Res2 Use NMBS (Parent) (Atom Economical) Q3->Res2 Yes (Avoid Oxidants) Res3 Use Chloramine-T (Cheap, Harsh) Q3->Res3 No (Robust Substrate) Res4 Use N-Benzoyloxy (High Reactivity, Unstable)

Figure 2: Selection logic for N-centered electrophiles.

References
  • Sigma-Aldrich. 3-Bromo-N-methylbenzenesulfonamide Product Sheet. (Provides baseline physicochemical properties for brominated sulfonamide analogs). Link

  • American Chemical Society (ACS). Electrophilic aromatic substitution with N-methoxy-N-acylnitrenium ions. J. Org.[2] Chem. 1998, 63,[2] 26. (Foundational mechanism for N-methoxy reactivity). Link

  • National Institutes of Health (NIH) - PubChem. 3-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide Compound Summary. (Structural data verification). Link

  • Royal Society of Chemistry (RSC). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chem. Commun., 2022.[3] (Review of electrophilic amination reagents including N-O species). Link

  • MDPI Crystals. Structural Comparison of N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (Crystallographic data and hydrogen bonding patterns in N-methoxy sulfonamides). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-bromo-N-methoxybenzenesulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 3-bromo-N-methoxybenzenesulfonamide. As a compound utilized in specialized research and drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide synthesizes procedural steps with the underlying chemical principles to empower researchers with the knowledge for safe and responsible waste management.

While a specific Safety Data Sheet (SDS) for 3-bromo-N-methoxybenzenesulfonamide is not consistently available, a robust disposal plan can be expertly formulated by examining its constituent functional groups—a halogenated benzene ring and a sulfonamide moiety—and aligning with established best practices for analogous chemical structures.

Hazard Profile and Risk Assessment

The primary hazards associated with 3-bromo-N-methoxybenzenesulfonamide are inferred from structurally similar compounds, such as 3-bromo-N-methylbenzenesulfonamide and other benzenesulfonamide derivatives.[1][2] The core structure presents risks that necessitate its classification as hazardous waste.

Inherent Chemical Risks:

  • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic waste.[3] The disposal of such chemicals is regulated by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Improper disposal, particularly via incineration without appropriate flue-gas scrubbing, can lead to the formation of acidic hydrogen bromide.[5]

  • Sulfonamide Group: The sulfonamide functional group can decompose under thermal stress to produce toxic oxides of sulfur (SOx) and nitrogen (NOx).[2][5]

  • Reactivity: This class of compounds is known to be incompatible with strong oxidizing agents and strong bases.[5][6]

Anticipated Hazard Classification

Hazard ClassificationDescriptionPrimary Citation
Skin Corrosion/IrritationExpected to cause skin irritation upon direct contact.[1][7]
Serious Eye Damage/IrritationExpected to cause serious eye irritation.[1][7]
Specific Target Organ ToxicityMay cause respiratory irritation if inhaled as a dust or aerosol.[1][5]

Immediate Safety and Handling Precautions

Before beginning any work that will generate 3-bromo-N-methoxybenzenesulfonamide waste, a clear disposal pathway must be established.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield if there is a splash risk.Protects against eye irritation from dust or splashes.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential irritation.[8]
Body Protection A flame-retardant lab coat and closed-toe shoes.Protects skin and clothing from contamination.[8]
Respiratory Protection Work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling irritating dust or vapors.[1]
Emergency Procedures
  • Spills: In the event of a spill, evacuate the immediate area. Absorb the spill with a non-combustible, inert material like sand or vermiculite.[8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up large spills of oxidizing materials.

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air and seek medical attention.[1]

Step-by-Step Disposal Protocol

This protocol establishes a self-validating system for the safe and compliant disposal of 3-bromo-N-methoxybenzenesulfonamide waste from cradle to grave.[9]

Step 1: Waste Identification and Classification

  • Immediately classify all unused 3-bromo-N-methoxybenzenesulfonamide and materials contaminated with it as "Hazardous Waste" and "Halogenated Organic Waste." [3][10]

Step 2: Waste Segregation

  • Crucially, do not mix this waste with non-halogenated solvent streams.[10] Co-mingling necessitates the entire volume be treated as more expensive and stringently regulated halogenated waste.

  • Store waste away from incompatible chemicals, particularly strong oxidizing agents.[5] Refer to the Incompatible Materials table below.

Step 3: Containerization and Labeling

  • Collect all solid and liquid waste containing 3-bromo-N-methoxybenzenesulfonamide in a robust, leak-proof, and chemically compatible container.[8]

  • The container must be sealed when not in use.

  • Label the container clearly and indelibly with:

    • The full chemical name: "3-bromo-N-methoxybenzenesulfonamide"

    • The words "Hazardous Waste"

    • Appropriate hazard warnings (e.g., "Irritant")[4]

Step 4: Disposal of Contaminated Materials

  • Any item that has come into contact with the compound, including gloves, pipette tips, weighing papers, and contaminated glassware, must be considered hazardous waste.

  • Dispose of these contaminated solids in a designated solid hazardous waste container, appropriately labeled as described in Step 3.[4]

Step 5: Storage and Final Disposal

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][8] Provide them with a full description of the waste. The primary recommended disposal method is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic byproducts.[4][11]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 3-bromo-N-methoxybenzenesulfonamide.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_disposal Final Disposition start Waste Generation (Unused or Contaminated Material) assess Assess Hazards (Irritant, Halogenated) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste Stream (Keep from Non-Halogenated Waste & Incompatibles) ppe->segregate containerize Containerize in a Compatible, Sealed & Labeled Vessel segregate->containerize labeling Label as 'Hazardous Waste' + Full Chemical Name containerize->labeling store Store Securely in Designated Waste Area labeling->store contact Contact EHS or Licensed Disposal Contractor store->contact pickup Arrange for Pickup & Final Disposal (Incineration) contact->pickup

Caption: Workflow for the safe disposal of 3-bromo-N-methoxybenzenesulfonamide.

Table of Incompatible Materials

To prevent dangerous reactions, never mix 3-bromo-N-methoxybenzenesulfonamide waste with the following materials. This list is based on the general reactivity of sulfonamides and halogenated organics.

Incompatible ClassExamplesPotential Hazard of MixingPrimary Citation
Strong Oxidizing Agents Nitric acid, perchlorates, permanganates, chromic acidCan cause vigorous or explosive reactions, leading to fire or the release of toxic gases.[5][12][13]
Strong Bases Sodium hydroxide, potassium hydroxideMay promote decomposition or hydrolysis, potentially in an exothermic manner.[6]

By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of 3-bromo-N-methoxybenzenesulfonamide, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Labor
  • Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Labor
  • Safety D
  • SAFETY DATA SHEET - 3-Bromo-N-methylbenzenesulfonamide. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-1,4-dimethoxybenzene. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sulfonamide. Fisher Scientific.
  • Halogenated Waste. University of California, San Francisco.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Management of Hazardous Chemical Wastes at UT Memphis. The University of Tennessee Health Science Center.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Incompatible Chemicals.
  • Incompatible chemicals. University of Cambridge Department of Engineering Health & Safety.
  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety.
  • Chemical Incomp
  • SAFETY DATA SHEET - Methyl 2-bromo-5-methoxybenzo
  • Incompatible Chemicals. University of St. Andrews Risk Management and Safety.
  • SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonamide. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Bromo-5-nitroanisole. Tokyo Chemical Industry Co., Ltd.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Waste Management of Hazardous Drugs. Defense Centers for Public Health.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Benzenesulfonamide. Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.